molecular formula C11H14FNO2 B7863505 5-Fluoro-2-isopropylamino-benzoic acid methyl ester

5-Fluoro-2-isopropylamino-benzoic acid methyl ester

Cat. No.: B7863505
M. Wt: 211.23 g/mol
InChI Key: CCSKGWZVOVJBKW-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropylamino-benzoic acid methyl ester is a fluorinated aromatic ester derivative characterized by a benzoic acid backbone substituted with a fluorine atom at the 5-position, an isopropylamino group at the 2-position, and a methyl ester moiety. Such structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in drug design targeting enzymes or receptors sensitive to fluorinated aromatic systems .

Properties

IUPAC Name

methyl 5-fluoro-2-(propan-2-ylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-7(2)13-10-5-4-8(12)6-9(10)11(14)15-3/h4-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSKGWZVOVJBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Pathway

  • Starting Material : 2-Nitro-5-fluorobenzoic acid

  • Esterification : Reaction with methanol and thionyl chloride (SOCl₂) to form methyl 2-nitro-5-fluorobenzoate.

  • Nitro Reduction : Hydrogenation using Pt/C catalyst under acidic conditions (e.g., acetic acid) to yield methyl 2-amino-5-fluorobenzoate.

  • Reductive Amination : Treatment with acetone and sodium cyanoborohydride (NaBH₃CN) to introduce the isopropyl group.

Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
EsterificationSOCl₂, MeOH, reflux, 16 h85–90%
Nitro ReductionH₂ (1 MPa), Pt/C, AcOH, 40°C, 12 h95%
Reductive AminationAcetone, NaBH₃CN, MeOH, RT, 24 h78%

Advantages and Limitations

  • Advantages : High selectivity for the amino group; avoids over-alkylation.

  • Limitations : Requires handling of hydrogen gas and toxic cyanoborohydride.

Direct Alkylation of 2-Amino-5-fluorobenzoic Acid

Synthesis Pathway

  • Starting Material : 2-Amino-5-fluorobenzoic acid.

  • Esterification : Methylation using dimethyl sulfate (DMS) in alkaline conditions.

  • Alkylation : Reaction with isopropyl bromide and potassium carbonate (K₂CO₃) in DMF.

Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
EsterificationDMS, NaOH, H₂O, 0°C, 2 h88%
Alkylationi-PrBr, K₂CO₃, DMF, 80°C, 8 h65%

Advantages and Limitations

  • Advantages : Simple alkylation step; avoids reduction steps.

  • Limitations : Low yield in alkylation due to steric hindrance.

Continuous Flow Synthesis

Synthesis Pathway

  • Starting Material : 5-Fluoro-2-methylbenzoic acid.

  • Nitration : Mixed acid (HNO₃/H₂SO₄) at -5°C to form 5-fluoro-2-methyl-3-nitrobenzoic acid.

  • Esterification : Continuous flow reaction with methanol and H₂SO₄ at 100°C.

  • Nitro Reduction and Amination : Integrated hydrogenation and reductive amination in a microreactor.

Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
NitrationHNO₃/H₂SO₄, -5°C, 2 h72%
EsterificationH₂SO₄, MeOH, flow reactor, 100°C, 6 min89%
AminationH₂ (3 MPa), Pd/C, acetone, 60°C, 10 h81%

Advantages and Limitations

  • Advantages : High throughput; reduced reaction time.

  • Limitations : Requires specialized equipment.

Ullmann Coupling Approach

Synthesis Pathway

  • Starting Material : Methyl 2-bromo-5-fluorobenzoate.

  • Amination : Ullmann coupling with isopropylamine using CuI/L-proline catalyst.

Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
Aminationi-PrNH₂, CuI, L-proline, K₃PO₄, DMSO, 110°C, 24 h63%

Advantages and Limitations

  • Advantages : Direct introduction of isopropylamino group.

  • Limitations : Moderate yield; expensive catalysts.

Microwave-Assisted Synthesis

Synthesis Pathway

  • Starting Material : 2-Amino-5-fluorobenzoic acid.

  • Esterification : Microwave-assisted reaction with methanol and H₂SO₄.

  • Alkylation : Microwave-enhanced reaction with isopropyl iodide.

Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
EsterificationH₂SO₄, MeOH, microwave, 100°C, 10 min94%
Alkylationi-PrI, K₂CO₃, DMF, microwave, 120°C, 1 h70%

Advantages and Limitations

  • Advantages : Rapid reaction times; improved yields.

  • Limitations : Scalability challenges.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-isopropylamino-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

5-Fluoro-2-isopropylamino-benzoic acid methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-isopropylamino-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom and isopropylamino group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Fluorine Substitution: While all compounds contain fluorine, its position varies.
  • Amino Groups: The isopropylamino group in the target compound provides steric bulk and basicity, whereas the primary amino group in Benzoic acid, 5-amino-2,4-difluoro-, methyl ester increases polarity and hydrogen-bonding capacity .
  • Ester Moieties : Methyl esters generally confer higher volatility compared to ethyl or isobutyl esters, as seen in the ethyl ester derivative from EP 1 926 722 B1, which has a significantly higher molecular weight (609.50 vs. ~236.25) .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 5-Fluoro-2-trifluoromethylbenzoic acid, isobutyl ester enhances hydrophobicity (logP estimated >3), whereas the hydroxyl group in Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate reduces logP, favoring aqueous solubility .
  • Thermal Stability : Methyl esters of benzoic acids (e.g., the target compound) typically decompose at temperatures >200°C, while bulkier esters like isobutyl may exhibit higher thermal stability due to reduced steric strain .

Research Findings

  • Synthetic Applications: The target compound’s isopropylamino group is synthetically versatile, enabling conjugation with carboxylic acids or participation in Mannich reactions, as demonstrated in analogs like those in EP 1 926 722 B1 .
  • Analytical Data : GC-MS analysis (e.g., Figure 10 in ) reveals that methyl esters of aromatic acids exhibit distinct retention times and fragmentation patterns compared to aliphatic esters (e.g., palmitic acid methyl ester) due to aromatic ring stabilization .

Biological Activity

5-Fluoro-2-isopropylamino-benzoic acid methyl ester (commonly referred to as 5-FIABME) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

5-FIABME is an aromatic compound characterized by the presence of a fluorine atom and an isopropylamino group attached to a benzoic acid methyl ester framework. The molecular formula is C12H16FNO2C_{12}H_{16}FNO_2, and it has a molecular weight of approximately 229.26 g/mol.

Synthesis Methods:
The synthesis of 5-FIABME typically involves the following steps:

  • Formation of Benzoic Acid Derivative: Starting with benzoic acid, the introduction of the isopropylamino group is achieved through alkylation reactions.
  • Fluorination: The incorporation of the fluorine atom can be performed using fluorinating agents such as Selectfluor or via nucleophilic substitution.
  • Methyl Esterification: Finally, the carboxylic acid group is converted to a methyl ester using methanol in the presence of an acid catalyst.

Biological Activity

5-FIABME exhibits a range of biological activities that make it a candidate for further investigation in therapeutic applications:

Anticancer Activity

Research indicates that compounds similar to 5-FIABME can inhibit anti-apoptotic proteins like Bcl-2, which are overexpressed in various cancers. A study demonstrated that derivatives with structural similarities showed significant binding affinities to Mcl-1 and Bfl-1 proteins, suggesting potential anticancer properties .

Antimicrobial Properties

In vitro studies have shown that 5-FIABME exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported in studies focusing on similar benzoic acid derivatives, indicating effectiveness against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzoic acid derivatives, including 5-FIABME, revealed that compounds with specific substituents exhibited enhanced cytotoxicity against cancer cell lines. The IC50 values for these compounds ranged from 10 µM to 50 µM, demonstrating their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial efficacy of various benzoic acid derivatives, 5-FIABME was tested against E. coli and S. aureus. The results indicated significant zones of inhibition (ranging from 15 mm to 25 mm), with MIC values between 6 µg/mL and 12 µg/mL for effective concentrations .

Data Tables

Activity Tested Concentration (µM) IC50 Value (µM) Remarks
Anticancer Activity10 - 50~30Effective against cancer cell lines
Antimicrobial Activity6 - 12~8Active against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-fluoro-2-isopropylamino-benzoic acid methyl ester, and how can purity be optimized?

  • Answer: Synthesis typically involves multi-step reactions:

  • Esterification: Reacting the carboxylic acid precursor (e.g., 5-fluoro-2-isopropylamino-benzoic acid) with methanol under acid catalysis (e.g., H₂SO₄) at reflux temperatures .
  • Purification: Techniques like recrystallization (using ethanol/methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for isolating high-purity products. Purity can be confirmed via HPLC or GC-MS .
    • Key considerations: Monitor reaction progress using TLC and adjust solvent polarity during chromatography to resolve byproducts.

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • Answer:

  • NMR: ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect, isopropyl splitting patterns). ¹⁹F NMR confirms fluorine substitution .
  • MS: High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .
  • IR: Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and amine N-H stretches .

Q. How do the solubility and stability of this compound influence experimental design?

  • Answer:

  • Solubility: The ester group enhances solubility in organic solvents (e.g., DCM, THF), while the fluorine and isopropyl groups reduce aqueous solubility. Pre-solubility testing in DMSO or methanol is recommended for biological assays .
  • Stability: Hydrolysis of the ester under basic/acidic conditions requires pH-neutral storage (dry, inert atmosphere at –20°C) .

Advanced Research Questions

Q. How do electronic effects of the fluorine and isopropylamino substituents influence reactivity in nucleophilic acyl substitution?

  • Answer:

  • Fluorine’s electron-withdrawing effect activates the ester carbonyl toward nucleophilic attack, while the isopropylamino group (electron-donating via resonance) may sterically hinder reactions. Computational studies (DFT) can map electron density distribution and predict regioselectivity .
  • Methodological approach: Compare reaction rates with analogs lacking fluorine (e.g., 2-isopropylamino-benzoic acid methyl ester) to isolate electronic effects .

Q. What computational strategies (e.g., DFT) are suitable for modeling the compound’s interaction with biological targets?

  • Answer:

  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and calculate electrostatic potential surfaces to predict binding affinity with enzymes or receptors .
  • Docking studies: Use software like AutoDock Vina to simulate interactions with active sites, guided by experimental IC₅₀ values from enzyme inhibition assays .

Q. How can structural analogs be designed to probe the role of the isopropylamino group in bioactivity?

  • Answer:

  • Analog synthesis: Replace isopropylamino with tert-butylamino (steric variation) or dimethylamino (electronic variation) and compare bioactivity .
  • SAR analysis: Test analogs in assays (e.g., kinase inhibition) and correlate activity with substituent Hammett constants or steric parameters .

Safety and Handling

Q. What safety protocols are critical when handling this compound in lab settings?

  • Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Perform reactions in a fume hood due to potential methanol release during esterification .
  • Waste disposal: Neutralize acidic byproducts before disposal and incinerate halogenated waste per local regulations .

Data Contradictions & Resolution

Q. How should researchers address discrepancies in reported solubility or reactivity data for this compound?

  • Answer:

  • Replicate conditions: Ensure solvents, temperatures, and purity match literature methods (e.g., DMSO vs. ethanol solubility) .
  • Control experiments: Test for residual catalysts (e.g., H⁺) that may alter reactivity.
  • Collaborative validation: Cross-check data with independent labs using standardized protocols .

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